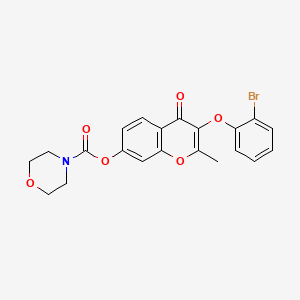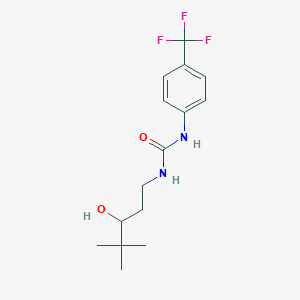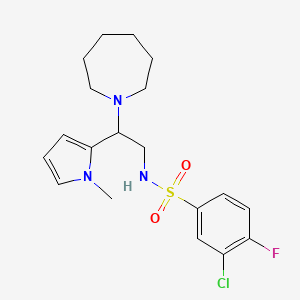![molecular formula C18H16N2O3S B2602076 ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate CAS No. 28831-35-8](/img/structure/B2602076.png)
ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties
作用机制
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to have a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .
Mode of Action
Many quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate”. Based on the known activities of similar compounds, it could potentially affect pathways related to cell growth (in the case of anticancer activity), neuronal signaling (in the case of anti-convulsant activity), or bacterial growth (in the case of antimicrobial activity) .
Result of Action
Based on the known activities of similar compounds, it could potentially lead to cell death (in the case of anticancer activity), decreased neuronal excitability (in the case of anti-convulsant activity), or inhibition of bacterial growth (in the case of antimicrobial activity) .
准备方法
The synthesis of ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions usually include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of a thioether linkage between the quinazolinone and the ethyl acetate moiety.
化学反应分析
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
科学研究应用
相似化合物的比较
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate can be compared with other quinazolinone derivatives:
Ethyl 2-[(4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio]acetate: These compounds have similar structures but differ in the aryl group attached to the quinazolinone ring.
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but have different substituents, leading to variations in their biological activities.
N-Substituted quinazolinones: These derivatives have modifications at the nitrogen atom in the quinazolinone ring, which can significantly alter their pharmacological properties.
This compound stands out due to its unique combination of a thioether linkage and an ethyl ester group, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXKIKQLLSBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
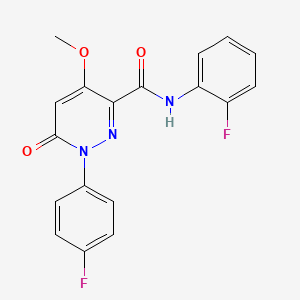
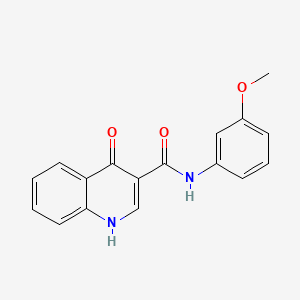
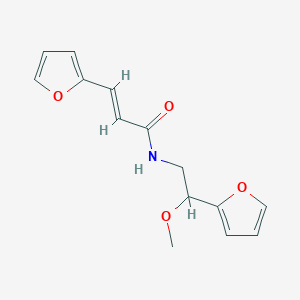
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)
![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)
![N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2602007.png)
